molecular formula C13H17BrF2N4O2 B10968117 2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide

2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide

Cat. No.: B10968117
M. Wt: 379.20 g/mol
InChI Key: SXKSUAIPRWAYQA-UHFFFAOYSA-N
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Description

2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. The compound features a unique structure that includes a bromine atom, a cyclopropyl group, and a difluoromethyl group attached to a pyrazole ring, along with a morpholine ring connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the bromine, cyclopropyl, and difluoromethyl groups. The final step involves the attachment of the morpholine ring and the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents in place of the bromine atom.

Scientific Research Applications

2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is employed in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It is used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide
  • 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide

Uniqueness

The uniqueness of 2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17BrF2N4O2

Molecular Weight

379.20 g/mol

IUPAC Name

2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]-N-morpholin-4-ylacetamide

InChI

InChI=1S/C13H17BrF2N4O2/c14-10-11(13(15)16)18-20(12(10)8-1-2-8)7-9(21)17-19-3-5-22-6-4-19/h8,13H,1-7H2,(H,17,21)

InChI Key

SXKSUAIPRWAYQA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2CC(=O)NN3CCOCC3)C(F)F)Br

Origin of Product

United States

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